1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea
Description
1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea is a thiourea derivative characterized by a central thiourea (N–C(=S)–N) core substituted with a 2,4-dimethylphenyl group on one nitrogen atom and a pyridin-4-ylmethyl group on the other. Thioureas of this class are often explored for their biological activity, such as enzyme inhibition or antimicrobial properties, due to their ability to engage in hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-3-4-14(12(2)9-11)18-15(19)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMBVPJDQAVSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with pyridin-4-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse pharmacological and structural properties depending on their substituents. Below is a comparative analysis of 1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The 2,4-dimethylphenyl group in the target compound provides electron-donating methyl substituents, which may enhance solubility and moderate reactivity compared to electron-withdrawing groups (e.g., Cl in 1-(4-chlorophenyl)-3-phenylthiourea) .
- Aromatic vs. Aliphatic Substituents : The pyridin-4-ylmethyl group in the target compound offers hydrogen-bonding capability via the pyridine nitrogen, unlike purely aliphatic substituents (e.g., methyl in 1-(2,4-dimethylphenyl)-3-methylthiourea) .
Biological Activity: The target compound’s pyridine moiety may mimic heterocyclic scaffolds in kinase inhibitors (e.g., quinazoline-based thioureas in ), though direct enzyme inhibition data are lacking . Halogenated thiourea-copper complexes () demonstrate superior antimicrobial activity compared to non-metallated thioureas, suggesting metal coordination enhances efficacy .
Structural Stability :
- Acylthioureas (e.g., 1-(1-naphthoyl)-3-(halo-phenyl)thioureas) exhibit intramolecular hydrogen bonds (N–H···O=C), stabilizing their planar conformation, whereas alkyl/aryl thioureas rely on intermolecular interactions .
Research Findings and Data Tables
Table 2: Selected Physicochemical Properties
Biological Activity
1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea is a compound that belongs to the thiourea class, which is recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The structure consists of a thiourea moiety attached to a pyridine ring and a dimethylphenyl group. This specific arrangement is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3S |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 675105-16-5 |
Antimicrobial Activity
Research has indicated that thioureas exhibit significant antimicrobial properties. A study focused on various thiourea derivatives, including this compound, demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied depending on the bacterial strain, showcasing the compound's effectiveness in inhibiting bacterial growth.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One notable study employed molecular docking simulations to predict the binding affinity of the compound to cancer-related targets. The results suggested that this compound could effectively inhibit cancer cell proliferation through apoptosis induction.
Case Study: Cytotoxicity Evaluation
In a cytotoxicity assay against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), the compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects. The mechanism of action was attributed to the compound's ability to disrupt cellular signaling pathways critical for cancer cell survival.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Studies have shown that it can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase and alpha-glucosidase. This inhibition suggests potential applications in treating conditions like diabetes and Alzheimer's disease.
Table 2: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria (MIC values ranging from 0.5 to 10 µg/mL) |
| Anticancer | IC50 values between 5-15 µM in various cancer cell lines |
| Enzyme Inhibition | Inhibits acetylcholinesterase and alpha-glucosidase with IC50 values < 10 µM |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound forms hydrogen bonds and other non-covalent interactions with enzymes or receptors, leading to inhibition or modulation of their biological functions.
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between the compound and target proteins. These studies reveal that hydrophobic interactions play a significant role in stabilizing the complex formed between the compound and its target enzymes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea, and how are reaction conditions optimized?
- Methodology : Thiourea derivatives are typically synthesized via nucleophilic addition between isothiocyanates and amines. For example, analogous compounds like 1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea () are synthesized by reacting substituted pyridines with aryl isothiocyanates in solvents like acetone or ethanol under reflux. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity, and stoichiometric ratios are critical for yield optimization. Characterization via FTIR (to confirm thiourea C=S stretch at ~1250–1350 cm⁻¹) and NMR (to verify substitution patterns) is standard .
Q. What spectroscopic and analytical techniques are essential for characterizing this thiourea derivative?
- Methodology : Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (e.g., pyridin-4-ylmethyl protons at δ 8.5–7.5 ppm) and methyl groups (2,4-dimethylphenyl at δ 2.3–2.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray crystallography : For structural elucidation, as demonstrated for related thioureas (e.g., dihedral angles between aromatic rings averaging 45–60°, R-factor < 0.1) .
Q. What are the preliminary biological or chemical applications of this compound in academic research?
- Methodology : Thioureas are explored for antimicrobial, anticancer, or enzyme inhibition. For instance, 1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea () shows antimicrobial activity via agar diffusion assays (MIC values < 10 µg/mL). Similar protocols can be adapted, using bacterial strains (e.g., E. coli, S. aureus) and cytotoxicity assays (MTT/PrestoBlue) for cancer cell lines .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and binding mechanisms of this thiourea?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. For example, 1-(4-Chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea () showed a HOMO-LUMO gap of 3.8 eV, correlating with reactivity .
- Molecular docking : Use AutoDock Vina to predict binding affinities (ΔG < −7 kcal/mol) to targets like EGFR or DHFR, validated by MD simulations .
Q. What strategies resolve contradictions between experimental data (e.g., crystallography) and computational predictions?
- Methodology : If X-ray data (e.g., bond lengths deviating >0.05 Å from DFT predictions) conflict, re-examine basis set adequacy (switch to def2-TZVP) or solvent effects (PCM model). For dihedral angle discrepancies, consider dynamic effects via MD simulations (e.g., NAMD/GROMACS) .
Q. How can structure-activity relationships (SAR) guide the optimization of this thiourea for specific targets?
- Methodology :
- Substituent variation : Compare analogs (e.g., 1-(2,6-Dimethylpyrimidin-4-yl)thiourea, ) to assess how methyl/pyridyl groups affect bioactivity.
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond donors from thiourea -NH groups) using Schrödinger’s Phase .
- QSAR models : Use partial least squares (PLS) regression on descriptors like logP, polar surface area, and IC₅₀ data .
Q. What experimental protocols validate the compound’s stability under physiological conditions?
- Methodology :
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24–72 hours, monitoring degradation via HPLC .
- Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C for stable analogs) .
Methodological Frameworks for Experimental Design
Q. How to integrate theoretical frameworks (e.g., reaction mechanisms, enzyme inhibition models) into experimental design?
- Methodology : Align synthesis and bioassays with established theories. For example:
- Nucleophilic addition mechanisms : Use Hammett plots to correlate substituent effects (σ values) with reaction rates .
- Michaelis-Menten kinetics : For enzyme inhibition studies, calculate Kᵢ values from Lineweaver-Burk plots .
Q. What statistical approaches are recommended for analyzing dose-response or SAR data?
- Methodology :
- Non-linear regression : Fit IC₅₀ curves using GraphPad Prism (four-parameter logistic model).
- Multivariate analysis : PCA or hierarchical clustering to group compounds by activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
